sec-Butyl stearate
Description
Structure
2D Structure
Properties
CAS No. |
55195-02-3 |
|---|---|
Molecular Formula |
C22H44O2 |
Molecular Weight |
340.6 g/mol |
IUPAC Name |
butan-2-yl octadecanoate |
InChI |
InChI=1S/C22H44O2/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(23)24-21(3)5-2/h21H,4-20H2,1-3H3 |
InChI Key |
OMARWWFUVFAGSK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(C)CC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(C)CC |
Other CAS No. |
55195-02-3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Sec Butyl Stearate
Advanced Esterification Approaches for sec-Butyl Alcohol and Stearic Acid
The direct esterification of stearic acid with sec-butyl alcohol is a common method for producing sec-butyl stearate (B1226849). specialchem.com This reaction involves the substitution of the hydroxyl group of the alcohol with the carboxyl group of the acid, forming an ester bond. specialchem.com To drive the reaction towards completion, catalysts and specific reaction conditions are employed.
Heterogeneous Catalysis in sec-Butyl Stearate Synthesis
Heterogeneous catalysts are favored in industrial applications due to their ease of separation from the reaction mixture and potential for reuse. Various solid acid catalysts have been explored for the synthesis of alkyl stearates.
One approach involves the use of metal oxides, such as zinc oxide, under nitrogen atmosphere. google.com This method offers the advantages of mild reaction conditions and simpler equipment. google.com Another effective class of heterogeneous catalysts are heteropolyacids, like phosphotungstic acid (PTA). In a solvent-free, gram-scale reaction, PTA (1 mol%) has been used to synthesize butyl stearate from stearic acid and n-butanol in 98% isolated yield within 4 hours at 110 °C. aip.org The catalyst could be recycled and reused for five consecutive runs. aip.org
A patented method describes the use of solid copper p-toluenesulfonate as a catalyst for the reaction of stearic acid and n-butanol. google.com This method reports a product purity of over 99% and a yield exceeding 90%. google.com The reusability of the copper p-toluenesulfonate catalyst is a key advantage, reducing production costs and environmental impact. google.com
The use of a zinc-based catalyst, which acts homogeneously but can be recycled like a heterogeneous one, has also been reported for the esterification of fatty acids. acs.org High yields (>94%) were achieved within 4 hours at 170°C with zinc oxide, acetate (B1210297), and carbonate. acs.org
| Catalyst Type | Reactants | Conditions | Yield | Purity | Source |
| Zinc Oxide | Stearic acid, Butanol | Nitrogen atmosphere | - | - | google.com |
| Phosphotungstic Acid (PTA) | Stearic acid, n-Butanol | 110 °C, 4 hours, solvent-free | 98% | - | aip.org |
| Copper p-toluenesulfonate | Stearic acid, n-Butanol | 95-105 °C, >8 hours | >90% | >99% | google.com |
| Zinc Oxide | Fatty acid, Alcohol | 170 °C, 4 hours | >94% | - | acs.org |
Enzymatic Esterification Processes
Enzymatic synthesis offers a green alternative to traditional chemical methods, operating under milder conditions and exhibiting high selectivity. mdpi.com Lipases are the most commonly used enzymes for this purpose. preprints.org
The optimization of lipase-catalyzed synthesis of alkyl stearates involves studying variables such as reaction time, temperature, enzyme concentration, and the molar ratio of alcohol to stearic acid. mdpi.com For the synthesis of various alkyl stearates using Candida rugosa lipase (B570770), conversions of over 90% have been achieved under optimal conditions. mdpi.comresearchgate.net In the synthesis of butyl stearate using Novozym 435, a 92% conversion was achieved after 24 hours at 60 °C with a 1% enzyme concentration and a 1:2 molar ratio of stearic acid to butanol. atamanchemicals.comrsc.org The fractional addition of the alcohol during the reaction has also been shown to improve conversion rates. researchgate.net
Studies have shown that for the enzymatic synthesis of butyl stearate, the amount of lipase and temperature are critical variables. mdpi.com While lipases are generally active between 40 °C and 80 °C, they can denature at temperatures above 60 °C. mdpi.com Immobilization of the lipase can enhance its thermal stability. mdpi.com
| Lipase Source/Type | Alcohol | Key Optimization Parameters | Conversion/Yield | Source |
| Candida rugosa | C4-OH | Lipase units, Temperature | >90% | mdpi.com |
| Novozym 435 | n-Butanol | Time, Temperature, Enzyme %, Molar ratio | 92% | atamanchemicals.com |
| Novozym 435 | n-Butanol | Fractional addition of alcohol | 92% | researchgate.net |
A significant advantage of using immobilized enzymes is their potential for reuse, which is crucial for the economic viability of the process. In the synthesis of butyl stearate using Novozym 435, the enzyme could be reused for up to five cycles with satisfactory results. atamanchemicals.com Similarly, when using collagen-immobilized Candida rugosa lipase for butyl butyrate (B1204436) synthesis, 64% of its initial activity was retained after 5 cycles. nih.gov The combination of different lipases, such as Novozym 435 and Lipozyme TL IM, has been shown to maintain constant enzymatic activity over 20 cycles in some transesterification reactions. mdpi.com
Lipase-Catalyzed Synthesis Optimization
Olefin-Based Synthesis Routes for sec-Butyl Esters
An alternative to the direct esterification of alcohols is the reaction of an olefin with a carboxylic acid. For instance, sec-butyl acetate can be synthesized by the esterification of 1-butene (B85601) or 2-butene (B3427860) with acetic acid. e3s-conferences.org This approach is of interest as it can utilize different starting materials. The reaction rate and yield are dependent on the structure of the olefin used. e3s-conferences.org This method can also be applied to the synthesis of other sec-butyl esters.
Novel Catalyst Development for Enhanced Yield and Purity
Research continues to focus on developing new catalysts to improve the synthesis of this compound. A method for preparing butyl stearate using a solid copper paratolysulfate catalyst has been shown to effectively increase the reaction yield and result in a lighter-colored product compared to using conventional concentrated sulfuric acid. google.com This catalyst can also be recovered and reused. google.com
Another novel approach involves the synthesis of a Ni/Al2O3 catalyst with a mesoporous structure using stearic acid salts. rsc.org While this specific catalyst was demonstrated for hydrogenation reactions, the use of stearic acid salts as chemical templates opens possibilities for creating new catalysts for esterification reactions as well. rsc.org
Thermodynamic Profile
The Gibbs free energy of the reaction determines the position of the equilibrium. To achieve high conversion, the equilibrium must be shifted towards the products. This is commonly achieved by removing one of the products, usually water, from the reaction mixture through methods like azeotropic distillation or the use of desiccants. mdpi.com
One study on the esterification of fatty acids reported an apparent activation energy of 66 kJ/mol using a zinc carboxylate catalyst with 1-butanol. nih.gov Another study on lauric acid esterification with ethanol (B145695) found activation energies of 56.1 kJ/mol and 64.8 kJ/mol depending on the kinetic model used. conicet.gov.ar While not specific to this compound, these values provide an insight into the energy barrier for the esterification of long-chain fatty acids.
Advanced Analytical and Spectroscopic Characterization of Sec Butyl Stearate
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are fundamental in the analysis of fatty acid esters like sec-butyl stearate (B1226849). researchgate.net They are widely used for quality control, purity assessment, and quantification in various matrices, from industrial products to biological samples. researchgate.netatamanchemicals.comatamanchemicals.com These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. researchgate.net
Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds such as sec-butyl stearate. nih.govnist.gov It is frequently used to determine the purity of butyl stearate samples and may be employed with an internal standard for accurate quantification. atamanchemicals.comatamanchemicals.com In a typical GC analysis, the sample is vaporized and swept by a carrier gas (mobile phase) through a column containing the stationary phase. Separation is achieved based on the compound's boiling point and its interactions with the stationary phase.
Technical grade butyl stearate is often assayed by GC to determine its concentration, which can range from 40-60%. sigmaaldrich.com When coupled with a mass spectrometer (GC-MS), this method provides not only retention time data for quantification but also mass spectra for definitive identification. nih.govmassbank.eu
Table 1: Example GC-MS Parameters for Butyl Stearate Analysis
| Parameter | Value |
| Instrument | Bruker 450 GC coupled to maXis Impact |
| Column | Rxi-5Sil MS (30m, 0.25mm i.d., 0.25µm film thickness) |
| Carrier Gas | Helium |
| Flow Rate | 1.5 mL/min |
| Temperature Program | 55°C (3 min), ramp 15°C/min to 180°C, ramp 6.5°C/min to 280°C (5 min hold), ramp 10°C/min to 300°C (5.28 min hold) |
| Retention Time | 22.579 min |
| Ionization Mode | APCI (Atmospheric Pressure Chemical Ionization) |
| Data sourced from a GC-APCI-QTOF analysis of a standard compound. massbank.eu |
Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is another key analytical tool. While less common than GC for simple fatty acid esters, HPLC is invaluable for analyzing non-volatile or thermally labile samples and for complex mixtures. researchgate.netresearchgate.net For a compound like this compound, reversed-phase HPLC is the most common approach.
In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. This compound, being a large, nonpolar molecule, would be strongly retained on the column and would require a mobile phase with a high proportion of organic solvent (e.g., acetonitrile (B52724) or methanol) for elution. researchgate.netresearchgate.net HPLC can be used to determine the encapsulation efficiency of butyl stearate in polymer microspheres and to analyze for plasticizers in various products. researchgate.net
Table 2: Typical Liquid Chromatography System for Fatty Acid Ester Analysis
| Component | Description |
| Stationary Phase | C18 (Octadecyl-silica) column |
| Mobile Phase | Gradient elution with Acetonitrile and Water |
| Detector | UV Detector (low wavelength, as esters lack a strong chromophore) or Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD) |
| Application | Purity determination of the ester; analysis in non-volatile formulations. researchgate.net |
Gas Chromatography Methodologies
Spectroscopic Probes for Structural Elucidation and Conformational Analysis
Spectroscopy involves the interaction of electromagnetic radiation with matter to produce a spectrum, which serves as a molecular fingerprint. For this compound, various spectroscopic methods are used in concert to confirm its precise chemical structure. muhn.edu.cn
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the specific isomeric structure of this compound. It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule. guidechem.comresearchgate.net
For butyl stearate, ¹H NMR can distinguish the protons on the butyl chain from those on the long stearate chain. researchgate.net The protons on the carbon attached to the ester oxygen (C-O-CH ₂) typically appear around δH 4.06 ppm, while those on the carbon adjacent to the carbonyl group (CH ₂-C=O) are found near δH 2.28 ppm. researchgate.net The terminal methyl groups of the stearate and butyl chains appear further upfield. researchgate.net In the specific case of this compound, the single proton on the secondary carbon attached to the oxygen (O-CH ) would produce a distinct multiplet, differentiating it from the triplet seen for the O-CH ₂ group in n-butyl stearate.
¹³C NMR provides a count of unique carbon atoms. The carbonyl carbon (C=O) of the ester is highly characteristic, appearing far downfield around δC 174 ppm. researchgate.net
Table 3: Characteristic NMR Chemical Shifts (δ) for Butyl Stearate
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
| ¹³C | Carbonyl (C=O) | ~174.0 |
| ¹H | Methylene (B1212753) adjacent to ester oxygen (-O-CH₂ -) | ~4.06 (triplet)* |
| ¹H | Methylene adjacent to carbonyl (-CH₂ -C=O) | ~2.28 (triplet) |
| ¹H | Long alkyl chain methylenes (-(CH₂)₁₅-) | ~1.20 - 1.65 (multiplets) |
| ¹H | Terminal methyl (-CH₃) | ~0.88 - 0.93 (triplets) |
| This value is for the n-butyl isomer. For this compound, a methine proton (-O-CH-) would appear in this region as a multiplet. Data sourced from analysis of butyl stearate isolated from Ocimum basilicum. researchgate.net |
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule. atamanchemicals.com The spectrum shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds. For this compound, the most prominent and diagnostic peak is the strong absorption from the ester carbonyl group (C=O) stretch, which typically appears around 1740 cm⁻¹. researchgate.net
Other important absorptions include the C-O stretching vibrations of the ester group, which are seen in the 1300-1100 cm⁻¹ region, and the strong C-H stretching and bending vibrations of the long alkyl chain just below 3000 cm⁻¹ and around 1465 cm⁻¹, respectively. nist.govresearchgate.net FTIR analysis has been used to confirm the stability of butyl stearate after repeated thermal cycling, showing no significant degradation or change in its chemical structure. researchgate.net
Table 4: Key IR/FTIR Absorption Bands for Butyl Stearate
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2920, ~2850 | C-H stretch | Alkyl (CH₂, CH₃) |
| ~1740 | C=O stretch | Ester |
| ~1465 | C-H bend | Alkyl (CH₂) |
| ~1170 | C-O stretch | Ester |
| Data sourced from FTIR analysis of butyl stearate as a phase change material. researchgate.net and the NIST Chemistry WebBook nist.gov |
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers clues to its structure. nih.govmassbank.eu
For this compound (molecular weight: 340.58 g/mol ), the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ at m/z 341 would be expected, confirming the compound's mass. nih.govmassbank.eu Common fragmentation patterns for fatty acid esters involve cleavage at the ester linkage. A significant peak observed at m/z 285 corresponds to the loss of the butoxy group and the formation of the stearoyl cation [CH₃(CH₂)₁₆CO]⁺. nih.gov Another characteristic fragmentation for butyl esters is the McLafferty rearrangement, which would lead to a prominent ion at m/z 116.
Table 5: Characteristic Mass Spectrometry Fragments for Butyl Stearate
| m/z | Ion Description | Ionization Mode |
| 341 | [M+H]⁺ (Protonated Molecule) | CI / APCI |
| 285 | [M - OC₄H₉]⁺ (Loss of butoxy group) | EI / CI |
| 116 | [C₆H₁₂O₂]⁺ (McLafferty rearrangement product) | EI |
| 57 | [C₄H₉]⁺ (Butyl cation) | EI |
| 56 | [C₄H₈]⁺ (Loss of H from butyl cation) | EI |
| Data sourced from PubChem and MassBank databases. nih.govmassbank.eu |
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy
Thermal Analysis Techniques for Phase Transition Behavior
Thermal analysis is fundamental to understanding the phase transition characteristics of this compound, which govern its performance in thermal energy storage applications.
Differential Scanning Calorimetry (DSC) is a primary technique used to determine the thermal properties of this compound. By measuring the heat flow to or from a sample as a function of temperature, DSC provides critical data on melting and crystallization temperatures, as well as the latent heat of fusion and crystallization.
Studies have shown that technical grade this compound has a melting temperature of approximately 21°C and a latent heat of melting (enthalpy) of around 134-135 J/g, making it suitable for maintaining temperatures within the human comfort zone in building applications. jocet.org The phase change temperature is centered around 20°C, which is ideal for thermoregulation at ambient temperatures. expresspolymlett.com
When this compound is microencapsulated, its thermal properties can be altered. For instance, when encapsulated in polymethylmethacrylate (PMMA), the melting and crystallization temperatures were measured at 17.6°C and 19.2°C, respectively, with corresponding latent heats of 104 J/g and -107 J/g. bch.ro Similarly, encapsulation within a melamine-formaldehyde (MF) shell can increase the melting point and decrease the latent heat of both melting and freezing. ut.ac.ir The melting enthalpy of bulk this compound has been reported to be 146 J/g. mdpi.com Long-term stability tests involving 800 thermal cycles showed only a minor change in the melting temperature (from 21.0°C to 20.8°C), although the latent heat storage capacity decreased by about 22% (from 135.5 J/g to 105.1 J/g). jocet.org
Table 1: Thermal Properties of sec-Butyl Stearate and its Microcapsules via DSC
| Material | Melting Temperature (°C) | Latent Heat of Melting (J/g) | Crystallization Temperature (°C) | Latent Heat of Crystallization (J/g) | Reference |
|---|---|---|---|---|---|
| sec-Butyl Stearate (technical grade) | 21.0 | 135.5 | - | - | jocet.org |
| sec-Butyl Stearate (bulk) | - | 146 | - | - | mdpi.com |
| PMMA-encapsulated sec-Butyl Stearate | 17.6 | 104 | 19.2 | -107 | bch.ro |
| sec-Butyl Stearate (after 800 cycles) | 20.8 | 105.1 | - | - | jocet.org |
Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of materials by monitoring their mass change as a function of temperature. ardl.comopenaccessjournals.com This is particularly important for PCMs like this compound, especially when they are encapsulated, to ensure they can withstand operational temperatures without degradation.
For microcapsules composed of a this compound core and a melamine-formaldehyde (MF) shell, TGA reveals that weight loss occurs due to the evaporation and degradation of the core material, as well as the polycondensation, crosslinking, and thermal degradation of the MF shell. mdpi.com The thermal decomposition temperature of the MF resin itself is above 300°C, which makes it a suitable shell material. ut.ac.ir
Optimizing the microencapsulation process can significantly enhance thermal stability. For example, a two-stage process involving pH modulation during the synthesis of MF microcapsules containing this compound resulted in improved thermal stability. mdpi.comnih.gov Microcapsules produced with this optimized method showed a minimal weight loss of only 5% at 300°C. mdpi.comnih.gov Significant weight loss for these enhanced microcapsules was observed primarily between 350°C and 400°C, which is attributed to the thermal degradation of the methylene bridges within the MF shell. mdpi.comnih.gov In some cases, TGA has shown that encapsulated this compound is not fully removed from the microcapsules even at temperatures below 400°C. mdpi.com
Differential Scanning Calorimetry (DSC) for Phase Change Investigation
Microscopic and Morphological Investigations
Microscopic techniques are essential for characterizing the physical form and structure of this compound, particularly when it is in a microencapsulated state.
Optical microscopy is a valuable tool for studying the geometry, size, and size distribution of microcapsules containing this compound. bch.ro It allows for direct visualization of the capsules and can reveal information about their shape and uniformity.
Studies using optical microscopy have shown that this compound encapsulated in polymethylmetracrylate (PMMA) can form spherical particles. bch.ro The size and characteristics of these microcapsules affect properties such as solubility, stability, and flowability. bch.ro In one study, PMMA-sec-butyl stearate capsules were observed to have a spherical shape with a fairly uniform structure and an average diameter of 105 µm, with sizes ranging from 65 µm to 120 µm. bch.ro Another investigation of PMMA-encapsulated this compound noted high friability and dimensions between 0.5–3.5 mm, though analysis of the images indicated a non-uniform granulometric distribution. mdpi.com
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology of materials. For microencapsulated this compound, SEM is used to observe the shape, surface texture, and integrity of the capsule shells. ut.ac.irmdpi.com
SEM analyses have consistently shown that microcapsules of this compound can be synthesized with a spherical morphology and a compact surface. ut.ac.irresearchgate.net When encapsulated in a melamine-formaldehyde (MF) shell, the resulting microcapsules are spherical, with an average diameter that can be around 4 µm. ut.ac.iratamanchemicals.com In contrast, the pure MF polymer granules without the core material are smaller, with an approximate size of 2 µm. ut.ac.ir SEM images have also revealed that the surfaces of these microcapsules can be smooth, without sharp edges or dents. bch.ro In some preparations, the microcapsules have a relatively spherical profile with diameters ranging from 5 to 40 µm. researchgate.net The morphology can be influenced by the synthesis process; for instance, pH modulation during encapsulation can lead to smooth surfaces with few small MF particles attached. mdpi.com
Research on Sec Butyl Stearate As a Functional Additive in Materials Science and Engineering
Role as a Plasticizer in Polymer Systems
Plasticizers are substances added to materials, usually plastics or elastomers, to increase their flexibility, workability, or distensibility. kinampark.com They can also lower the melt viscosity, decrease the temperature of a second-order transition, or reduce the elastic modulus of the final product. kinampark.com Sec-butyl stearate (B1226849) is utilized as a plasticizer in various polymer systems, including polyvinyl chloride (PVC), thermoplastic polyurethane (TPU), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), and polystyrene (PS). cnr.it
The interaction between a plasticizer and a polymer can be explained by several theories that describe how these additives impart flexibility.
According to the lubricating theory, plasticizers function by reducing the internal friction between polymer chains. nih.gov When the system is heated, plasticizer molecules like sec-butyl stearate diffuse into the polymer matrix and position themselves between the long polymer molecules. kinampark.comspecialchem.com This action weakens the intermolecular van der Waals forces that hold the polymer chains together, effectively acting as a lubricant. kinampark.comspecialchem.com By shielding the polymer chains from each other, the plasticizer reduces the resistance to sliding and movement, which in turn prevents the formation of a rigid network and enhances the flexibility, softness, and elongation of the polymer. kinampark.comspecialchem.com
The gel theory offers a complementary perspective, viewing the plasticized polymer not as a simple lubricated system but as a three-dimensional gel-like structure. kinampark.comspecialchem.com This network is held together by weak secondary bonding forces between the polymer chains. kinampark.com The introduction of a plasticizer like this compound disrupts and swells this gel structure. researchgate.net This disruption reduces the number of attachment points between polymer chains, allowing the polymer to deform more easily under stress without breaking. nih.gov Plasticizers with straight aliphatic chains, such as this compound, are considered more effective in this regard compared to those with cyclic aromatic groups. researchgate.net
Polymer Inclusion Membranes (PIMs) are a type of selective membrane used for separating chemical species. They consist of a base polymer, an extractant (carrier), and often a plasticizer to improve performance. nih.gov this compound (referred to as BTS in some studies) has been investigated as a non-toxic and cost-effective alternative to traditional plasticizers in PIMs. nih.govnih.gov
The inclusion of a plasticizer significantly affects the membrane's hydrophilicity, mechanical flexibility, and thermal stability. nih.govnih.gov In a study comparing various plasticizers, this compound was found to enhance the hydrophilicity of PIMs based on both cellulose (B213188) triacetate (CTA) and poly(vinyl chloride) (PVC). nih.gov For PVC-based PIMs, this compound demonstrated superior transport efficiency for Hg(II) ions compared to the commonly used plasticizer 2-nitrophenyl octyl ether (NPOE). nih.govnih.gov The longer carbon-carbon chain of this compound is thought to increase the elongation at break of PVC-based PIMs, thereby enhancing their flexibility. mdpi.com
Table 1: Effect of Plasticizer on PVC-based PIM Properties
| Plasticizer | Ultimate Tensile Strength (UTS) (MPa) | Elongation at Break (%) |
|---|---|---|
| NPOE | 10.5 | 180 |
| DBS | 8.5 | 220 |
| BTS | 9.0 | 250 |
Data adapted from a study on the effect of plasticizers on PIM characteristics. nih.gov
Blending different polymers is a common strategy to create materials with tailored properties. iaea.org The addition of a plasticizer like this compound can significantly influence the properties and processability of these blends.
The introduction of a plasticizer can improve the processability of polymers by reducing melt viscosity. atamanchemicals.com This makes it easier to extrude and mold the polymer blend. Furthermore, by enhancing the flexibility and impact resistance, plasticizers can improve the mechanical properties of the final product. specialchem.com In the context of recycling, where commingled plastics are often used, plasticizers can play a crucial role in improving the compatibility and performance of the resulting polymer blends. researchgate.net
Research has shown that this compound can be used to modify the properties of various polymers. cnr.it For instance, in sensor applications, the incorporation of n-butyl stearate into polymer films has been shown to enhance the sensitivity and selectivity for detecting specific volatile organic compounds. mdpi.com
Gel Theory and Network Modification
Impact on Polymer Inclusion Membrane (PIM) Characteristics
Applications in Thermal Energy Storage Systems as a Phase Change Material (PCM)
This compound is a promising phase change material (PCM) for thermal energy storage, particularly in building applications. jocet.orgresearchgate.net PCMs are substances that absorb and release large amounts of thermal energy, known as latent heat, at a nearly constant temperature during their phase transition (melting and freezing). jocet.org This property makes them ideal for maintaining comfortable indoor temperatures and reducing energy consumption in buildings. jocet.orgasme.org When incorporated into building materials, this compound can absorb solar heat during the day by melting and release this stored heat at night as it solidifies, thus reducing indoor temperature fluctuations. jocet.org
The thermal properties of this compound, such as its melting point and latent heat of fusion, are well-suited for creating a comfortable indoor environment. jocet.org Studies have shown its melting temperature to be in the range of 19-21°C, with a high latent heat storage capacity of approximately 134-135.5 J/g. jocet.orgmdpi.com These characteristics make it effective for passive solar energy storage in buildings. atamanchemicals.comresearchgate.net
Direct Incorporation into Building Materials (e.g., Concrete)
A cost-effective method for integrating this compound into building structures is through direct incorporation into materials like concrete. jocet.org This approach is more economical than other methods such as microencapsulation. jocet.org Research has demonstrated that this compound can be directly mixed with fresh concrete to enhance its thermal performance. jocet.orgresearchgate.net
One of the main challenges with direct incorporation is the potential for PCM leakage from the porous structure of the concrete, which can lead to a loss of heat storage capacity. jocet.org However, studies have shown that it is possible to produce a leakage-free, thermally enhanced concrete composite. jocet.org For instance, concrete containing up to 5% by weight of this compound has been shown to have sufficient compressive strength for most construction purposes while providing thermal benefits. jocet.org
Beyond improving thermal capacity, the addition of this compound to concrete has been observed to enhance the workability and flowability of fresh concrete mixes. atamanchemicals.comresearchgate.net It also reduces the maximum hydration temperature, which can help in preventing thermal cracking. atamanchemicals.comresearchgate.net Furthermore, investigations into the long-term effects have indicated that this compound can offer corrosion protection for steel reinforcement within the concrete by impeding the penetration of chloride ions. atamanchemicals.comresearchgate.net
The following table summarizes the thermal properties of this compound as a PCM for building applications:
| Property | Value | Reference |
| Melting Temperature (Onset) | 21.0 °C | jocet.org |
| Latent Heat of Fusion | 135.5 J/g | jocet.org |
| Melting Temperature (Peak) | 18.64 °C | researchgate.net |
| Latent Heat of Melting | 120.59 J/g | researchgate.net |
| Freezing Temperature (Peak) | 13.28 °C | researchgate.net |
| Latent Heat of Freezing | 120.70 J/g | researchgate.net |
Microencapsulation Strategies for PCM Integration
To overcome the issue of leakage associated with the direct incorporation of PCMs, microencapsulation has emerged as a key strategy. This technique involves enclosing the this compound core material within a stable polymer shell. bch.rooaepublish.com The resulting microcapsules can then be integrated into various building materials.
Complex coacervation is a method used to create microcapsules with a polymer shell. This process typically involves the mixing of two hydrophilic colloid solutions under specific pH conditions. mdpi.commdpi.com For this compound, polymethyl methacrylate (B99206) (PMMA) has been successfully used as the shell material through complex coacervation. mdpi.commdpi.com The process involves creating an emulsion of butyl stearate in water, followed by the attachment of the monomer to the surface of the dispersed droplets with the aid of a surfactant. mdpi.com
The resulting microcapsules of this compound with a PMMA shell have been shown to have good energy storage potential. bch.ro Studies have reported melting and crystallization temperatures of 17.6 °C and 19.2 °C, respectively, with latent heats of 104 J/g and -107 J/g. bch.ro The encapsulation ratio, which is the weight percentage of the core material, has been found to be around 37.5%. bch.ro
Interfacial polycondensation is another effective method for microencapsulating this compound. This technique involves a polymerization reaction that occurs at the interface of an oil-in-water emulsion. global-sci.com Polyurea is a common shell material used in this process. researchgate.netosti.gov
In this method, monomers such as toluene-2,4-diisocyanate (TDI) and ethylenediamine (B42938) (EDA) are used to form the polyurea shell around the this compound core. researchgate.net Research has demonstrated the successful synthesis of polyurea microcapsules containing this compound with a phase change temperature of about 29°C and a latent heat of fusion of approximately 80 J/g. researchgate.net The particle size of these microcapsules typically ranges from 20 to 35 micrometers. researchgate.net
Complex Coacervation Techniques
Influence on Thermal Buffering and Energy Saving Mechanisms in Building Applications
Studies have shown that building elements containing this compound can effectively reduce indoor temperature swings. jocet.org For example, a numerical analysis of a gypsum board incorporated with 25% this compound predicted a reduction in the maximum indoor temperature by 4°C during the day. asme.org The thermal buffering effect is directly related to the latent heat capacity of the PCM; a higher latent heat allows for more energy to be stored and released, leading to greater temperature modulation. asme.orgatamanchemicals.com The use of this compound as a PCM in buildings represents a sustainable and energy-efficient approach to building design. researchgate.netresearchgate.net
Functionality as a Lubricant and Additive
This compound is utilized as a lubricant and additive in various industrial applications, including metalworking and polymer processing. atamanchemicals.comatamanchemicals.comthegoodscentscompany.com Its properties make it an effective component in lubricants for processes like aluminum foil rolling. thegoodscentscompany.comgoogle.com In these applications, it is often added to light mineral oils to improve their oiliness and boundary lubricating capabilities. google.com
In the context of polymer processing, this compound serves as an internal lubricant for various resins, including polyvinyl chloride (PVC), polystyrene, and vinyl chloride-vinyl acetate (B1210297) copolymers. google.com As an internal lubricant, it improves the flow of polymer molecules and prevents sticking during processing steps like extrusion, injection molding, and calendering. made-in-china.com It also enhances the workability and releasability of many resins. atamanchemicals.com
Furthermore, this compound is used as a plasticizer, which can improve the gloss, water resistance, and scratch resistance of coatings when used with materials like nitrocellulose and ethyl cellulose. atamanchemicals.com Its compatibility with a wide range of materials, including various types of rubber and resins, makes it a versatile additive. atamanchemicals.com
The tribological properties of emulsions containing this compound have been studied. When added to a base fluid, it can effectively reduce the coefficient of friction. mdpi.com For instance, in one study, an emulsion with this compound demonstrated a lower coefficient of friction compared to the base emulsion. mdpi.com
Mechanisms of Action in Precision Lubrication
In precision lubrication, particularly under boundary conditions where the lubricating film is extremely thin, this compound functions as an effective friction-modifying and anti-wear additive. Its mechanism of action is rooted in its molecular structure as a fatty acid ester. yok.gov.trresearchgate.net The molecule consists of a polar ester head group and a long, non-polar hydrocarbon tail (the stearate chain).
Under high pressure and metal-to-metal contact, the polar ester groups adsorb onto the metallic surfaces, forming a durable, oriented monomolecular or multi-molecular film. yok.gov.triastate.edu This process, known as physical adsorption, creates a soap-like layer that acts as a protective barrier between the sliding surfaces. The long hydrocarbon chains align themselves perpendicular to the surface, providing a low-shear-strength plane that reduces friction and prevents direct asperity contact, thus minimizing wear. yok.gov.trd-nb.info This ability to form a resilient boundary film makes this compound and similar fatty acid esters crucial for providing "oiliness" or lubricity to base oils, a property essential in demanding applications. google.com
Enhancements in Metalworking and Industrial Applications
This compound is a well-established additive in metalworking fluids, particularly in applications such as the rolling of aluminum sheet and foil. google.comasminternational.org Its inclusion in light mineral oils or hydrocarbon distillates enhances the fluid's boundary lubricating capability. google.com
The primary enhancements provided by this compound in metalworking include:
Friction Reduction: It significantly decreases the friction between the workpiece (e.g., aluminum sheet) and the tool (e.g., rolling mill rolls). google.com This leads to lower energy consumption and reduced tool wear.
Improved Surface Finish: By preventing direct metal-to-metal contact, it helps to achieve a smooth and high-quality surface finish on the processed metal. google.com
Heat Dissipation: The lubricant formulation also serves as a heat transfer fluid, removing the heat generated during the high-pressure rolling, drawing, or forging processes. google.com
Versatility: It is employed as a lubricant in the extrusion and molding of various polymers, such as polyvinyl chloride (PVC), where it improves workability and mold release. atamanchemicals.com
Role as Additive in Paints and Inks
In the paint, ink, and coatings industries, this compound serves multiple functions as a performance-enhancing additive. atamanchemicals.comspecialchem.comnayakem.com Its primary roles are as a plasticizer and a solvent. atamanchemicals.comlookchem.com
As a plasticizer, particularly for materials like nitrocellulose and ethyl cellulose, it improves the flexibility and durability of the resulting film. atamanchemicals.comnayakem.com When used in coatings, it can enhance gloss, water resistance, and scratch resistance. atamanchemicals.com Its oily nature and low viscosity also allow it to function as a spreading and softening agent. atamanchemicals.com In printing inks, it can act as a solvent for dyes and a texturing agent, contributing to the final print quality. atamanchemicals.comatamanchemicals.comguidechem.com
Table 1: Industrial Applications and Functions of this compound
| Industry | Application | Primary Function(s) |
| Materials Science / Engineering | Precision Lubrication | Boundary lubricant, friction modifier, anti-wear additive. yok.gov.trresearchgate.net |
| Metalworking (e.g., Aluminum Rolling) | Provides oiliness, reduces friction, improves surface finish. google.comasminternational.org | |
| Paints & Coatings | Lacquers, Varnishes | Plasticizer, gloss enhancer, improves water/scratch resistance. atamanchemicals.comspecialchem.com |
| Inks | Printing Inks | Solvent for dyes, texturing agent. atamanchemicals.comguidechem.com |
| Plastics | PVC Processing | Internal lubricant, improves mold release and workability. atamanchemicals.com |
Research into Bio-based and Sustainable Lubricant Formulations
The push for environmentally friendly and sustainable technologies has driven research into bio-based lubricants. This compound, as a synthetic ester derived from stearic acid (a fatty acid available from renewable vegetable and animal sources), is a relevant component in the development of these "green" lubricants. ontosight.ailubricantexpo.com
Synthetic esters are recognized for offering a combination of performance, biodegradability, and a high proportion of renewable-sourced carbon. lubricantexpo.com Research in this area focuses on replacing traditional petroleum-based mineral oils with base stocks and additives that have a lower environmental impact. researchgate.net Fatty acid esters like this compound are valued for their superior lubricity, particularly in boundary lubrication regimes, and their compatibility with other bio-based formulations. researchgate.netmdpi.com Formulations using these esters can be designed to be readily biodegradable and non-hazardous to the environment, meeting stringent regulations while providing high-performance lubrication. lubricantexpo.comlube-media.com
Contributions to Controlled Release Systems in Formulations
Influence on Microsphere Structure and Drug Distribution
This compound has been investigated as a functional excipient in pharmaceutical formulations, specifically in controlled-release drug delivery systems. smolecule.com Research has shown it can significantly influence the structure of microspheres made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA). nih.govresearchgate.net PLGA microspheres are often used to encapsulate drugs for sustained release over extended periods. sigmaaldrich.com
In a study involving isoperidone-loaded PLGA microspheres, the addition of butyl stearate resulted in the formation of spherical particles with smooth surfaces and smaller internal pores compared to microspheres without the additive. nih.govnih.gov Furthermore, fluorescence analysis revealed that the presence of 3% (w/w) butyl stearate altered the distribution of the encapsulated drug. nih.govresearchgate.net The drug, isoperidone, was observed to be more concentrated toward the cores of the microspheres, in contrast to a more dispersed distribution in the control group. nih.govspandidos-publications.com This structural modification and internal redistribution of the active pharmaceutical ingredient are key to its function in modulating drug release. smolecule.comnih.gov
Mechanisms of Drug Release Rate Modulation
The structural changes induced by this compound directly impact the rate of drug release from the microsphere matrix. The primary mechanism for modulating the release rate is the delay of drug diffusion and polymer degradation. nih.govnih.gov
The key mechanisms identified are:
Structural Alteration: The formation of a more defined shell structure and smaller internal pores in the PLGA matrix creates a more tortuous path for water to penetrate and for the dissolved drug to diffuse out. nih.govresearchgate.net
Crystallinity Modification: The additive was found to affect the crystallinity of the drug within the polymer matrix, which can influence its dissolution rate and subsequent release. nih.govnih.gov
A key study demonstrated that the incorporation of 3% (w/w) butyl stearate into isoperidone-loaded PLGA microspheres successfully prolonged the in vitro drug release period from 46 days to 82 days. nih.govnih.gov This illustrates its potential as an effective excipient for developing long-acting, sustained-release pharmaceutical preparations. nih.gov
Table 2: Effect of Butyl Stearate on Drug Release from PLGA Microspheres
| Formulation Additive | Drug Distribution | Microsphere Structure | In Vitro Release Period |
| None (Control) | Dispersed throughout matrix | More pores in the core | 46 Days nih.govnih.gov |
| 3% (w/w) Butyl Stearate | Concentrated toward the core nih.govresearchgate.net | Smooth surface, small internal pores, defined shell nih.gov | 82 Days nih.govnih.gov |
Integration into Construction Materials for Performance Enhancement
Efflorescence Mitigation in Geopolymers
Efflorescence, the crystalline deposit of soluble salts on the surface of materials like concrete and geopolymers, is a significant aesthetic and durability concern. It arises from the transport of alkali ions through the pore network to the surface, where they react with atmospheric carbon dioxide. researchgate.net Research has identified this compound as an effective agent for suppressing efflorescence in geopolymer compositions. google.comgccpo.orgepo.org
A study on fly ash-based geopolymers investigated three methods of incorporating this compound to combat efflorescence: matrix distribution via particle surface modification (PM), lamination by inserting a layered this compound sheet (LS), and surface treatment of the hardened geopolymer (ST). researchgate.net The findings indicated that while all methods increased the surface's contact angle and hindered ion transportation, the surface treatment method was the most effective. researchgate.net This approach significantly slowed the formation of efflorescence by creating a water-repellent barrier. researchgate.net
Post-accelerated efflorescence testing, the surface-treated samples demonstrated superior performance compared to the other methods and the control group. researchgate.net These samples exhibited the lowest cumulative leaching of sodium ions (Na⁺), minimal water absorption, reduced porosity, and the highest compressive strength, highlighting the efficacy of surface application for this type of porous geopolymer. researchgate.net
Table 1: Performance of Fly Ash-Based Geopolymers with this compound after Accelerated Efflorescence
| Property | Surface Treated (ST) Sample | Finding |
| Accumulative Na⁺ Leaching | 76 mg | Lowest among all tested methods. researchgate.net |
| Water Absorption | 0.07% | Significantly reduced water ingress. researchgate.net |
| Porosity | 7.5% | Lowest porosity observed. researchgate.net |
| Compressive Strength | 14.08 MPa | Highest strength post-efflorescence. researchgate.net |
Hydrophobizing Agent Role and Water Absorption Reduction
This compound functions as a hydrophobizing agent, reducing the affinity of construction materials for water. indexcopernicus.comresearchgate.net When introduced into a cementitious matrix, it imparts water-repellent properties. nih.gov During the hydration of cement in an alkaline environment, this compound can hydrolyze, leading to the formation of precipitates. These precipitates create hydrophobic coatings on the pore walls and can also act as pore blockers, physically obstructing the pathways for water ingress. mdpi.com
This hydrophobic effect is crucial for durability, as the movement of water and waterborne aggressive substances like chlorides and sulfates into the concrete's pore structure is a primary cause of degradation. nih.gov By forming a non-greasy, hydrophobic film, this compound effectively reduces capillary water absorption. researchgate.netatamanchemicals.com Studies have shown that its inclusion, often in combination with other compounds like oleic acid, can significantly lower the water permeability of mortars. mdpi.com The use of this compound has been documented in various applications, including integrally waterproofed concrete, where it contributes to a notable decrease in water absorption compared to standard concrete mixtures. google.com
Corrosion Protection of Embedded Rebar in Concrete
The corrosion of steel reinforcement is a critical factor that compromises the structural integrity and service life of reinforced concrete structures. mdpi.com The ingress of chloride ions from de-icing salts or marine environments is a major catalyst for this corrosion. researchgate.net this compound has demonstrated a significant role in protecting embedded rebar from corrosion. atamanchemicals.com
When incorporated into the concrete mix, this compound acts as a barrier, hindering the penetration of chloride ions toward the steel surface. researchgate.netatamanchemicals.com This protective mechanism is not solely due to its hydrophobicity but also its ability to be integrated into the concrete's microstructure. Long-term electrochemical studies, lasting up to a year in aggressive sodium chloride solutions, have been conducted to evaluate its performance. researchgate.netatamanchemicals.com
Results from these studies, using techniques like electrochemical impedance spectroscopy (EIS), show that concrete containing this compound exhibits a higher polarization resistance (Rp) compared to control samples. researchgate.netatamanchemicals.com A higher Rp value indicates lower corrosion activity. Furthermore, the open-circuit potential of the steel rebar in concrete with this compound shifts to a more noble (less negative) potential, signifying a lower probability of corrosion. researchgate.netatamanchemicals.com Field Emission Scanning Electron Microscopy (FESEM) images of the rebar surface after exposure confirm that the addition of this compound leads to a discernible decrease in rebar corrosion. researchgate.netatamanchemicals.com
Table 2: Research Findings on Corrosion Protection by this compound
| Analytical Method | Observation | Conclusion |
| Electrochemical Impedance Spectroscopy (EIS) | Increased polarization resistance (Rp) values in concrete with this compound. researchgate.netatamanchemicals.com | Lower corrosion rate of the embedded rebar. researchgate.netatamanchemicals.com |
| Open Circuit Potential (OCP) | Steel in concrete with this compound showed a more noble potential. researchgate.netatamanchemicals.com | Low probability of corrosion initiation. researchgate.netatamanchemicals.com |
| Chloride Ingress | Hinders the penetration of chloride ions into the concrete. researchgate.netatamanchemicals.com | Enhanced protection of rebar from chloride-induced corrosion. researchgate.netatamanchemicals.com |
| FESEM Imaging | Visibly less corrosion on rebar surfaces from concrete with this compound. researchgate.netatamanchemicals.com | Confirms the additive's protective effect against corrosion. researchgate.netatamanchemicals.com |
Rheological Investigations of Sec Butyl Stearate and Its Formulations
Study of Viscoelastic Behavior in Formulations
The viscoelastic nature of a material describes its ability to exhibit both viscous (fluid-like) and elastic (solid-like) characteristics when subjected to deformation. wikipedia.org In formulations containing butyl stearate (B1226849), particularly emulsions, understanding this behavior is crucial for predicting material performance, stability, and texture. Viscoelasticity is typically characterized by dynamic mechanical analysis, where an oscillatory stress is applied and the resulting strain is measured. wikipedia.org
Key parameters used to define viscoelastic behavior include the storage modulus (G'), the loss modulus (G''), and the complex viscosity (η*). mdpi.com The storage modulus (G') represents the elastic component, or the energy stored and recovered per cycle of deformation, while the loss modulus (G'') signifies the viscous component, or the energy dissipated as heat. mdpi.com When G' is greater than G'', the material has a more dominant elastic, solid-like behavior. mdpi.com
In studies on emulsions prepared for the microencapsulation of butyl stearate, rheological tests were performed at various stages of the emulsification process to monitor the evolution of these properties. mdpi.com The analysis of G' and G'' helps determine the stability and structure of the formulation. mdpi.com For instance, hydrocolloid-based films often show a greater elastic behavior (G' > G''), indicating a stable gel-like structure. mdpi.com The point where G' and G'' curves cross over is often indicative of a transition in the material's structure, such as gelation.
Materials that exhibit viscoelastic properties show a time-dependent strain, meaning the relationship between stress and strain is not constant but depends on the duration and rate of application. rodlakes.com Phenomena such as stress relaxation (decreasing stress under constant strain) and creep (increasing strain under constant stress) are hallmarks of viscoelastic materials. rodlakes.com
Table 1: Key Parameters in Viscoelastic Analysis
| Parameter | Symbol | Description | Relevance in Formulations |
|---|---|---|---|
| Storage Modulus | G' | Represents the elastic (solid-like) component; the energy stored during deformation. mdpi.com | Indicates the structural strength and rigidity of the formulation. Higher G' suggests a more gel-like structure. researchgate.net |
| Loss Modulus | G'' | Represents the viscous (liquid-like) component; the energy dissipated as heat. mdpi.com | Reflects the formulation's ability to flow. Higher G'' suggests more fluid behavior. mdpi.com |
| Complex Viscosity | η* | The overall resistance to flow under oscillatory shear, combining both viscous and elastic responses. mdpi.com | Provides a measure of the total viscosity of the sample under specific frequency conditions. mdpi.com |
| Tan Delta (Damping Factor) | tan(δ) = G''/G' | The ratio of the loss modulus to the storage modulus. mdpi.com | A value < 1 indicates predominantly elastic behavior, while a value > 1 indicates predominantly viscous behavior. |
Influence of Temperature and Shear Rate on Flow Properties
The flow properties of butyl stearate formulations are significantly influenced by external conditions, primarily temperature and shear rate. Viscosity, a measure of a fluid's resistance to flow, is not a constant value for many formulations and changes in response to these factors. dynisco.com
Influence of Temperature: Generally, the viscosity of liquids and polymer melts decreases as temperature increases. acs.org This is due to the increased thermal energy causing molecules to move more freely, reducing intermolecular resistance to flow. acs.org In studies involving polyolefin mixtures, researchers found that the viscosity of all samples decreased as the temperature was elevated from 230°C to 250°C. acs.org Similarly, for HDPE/solvent mixtures, a significant drop in viscosity was observed when the temperature increased from 220°C to 240°C. acs.org This relationship is critical for processes like melt blending and injection molding, where controlling temperature is essential for achieving the desired flowability. etsmtl.ca
Table 2: General Effect of Temperature and Shear Rate on Viscosity of Butyl Stearate Formulations
| Condition | Effect on Viscosity | Underlying Mechanism | Relevant Application |
|---|---|---|---|
| Increasing Temperature | Decrease | Increased molecular motion and free volume, reducing intermolecular friction. acs.orgacs.org | Hot-melt extrusion, injection molding, improving pumpability of viscous fluids. etsmtl.ca |
| Decreasing Temperature | Increase | Reduced molecular motion, leading to higher internal resistance to flow. acs.org | Solidification and setting of products like creams and waxes. atamanchemicals.com |
| Increasing Shear Rate | Decrease (Shear-Thinning) | Alignment of polymer chains or dispersed particles in the direction of flow. mdpi.com | Spreading of lotions, lipstick application, paint spraying. specialchem.com |
| Decreasing Shear Rate | Increase | Randomization of polymer chains or particles when shear is removed, restoring higher viscosity. | Maintaining suspension of particles in a product at rest. |
Rheological Characterization of Microencapsulated Systems
Butyl stearate is frequently used as a core material in microcapsules, particularly as a Phase Change Material (PCM) for thermal energy storage. atamanchemicals.com The rheological characterization of the emulsions and slurries during and after the microencapsulation process is vital to ensure the quality, stability, and functionality of the final product. mdpi.commdpi.com
The process of microencapsulation, such as by complex coacervation or in-situ polymerization, involves multiple emulsification steps. mdpi.commdpi.com Rheological tests are performed on the intermediate emulsions to determine their stability over time and to establish the optimal conditions for forming a uniform and robust shell (e.g., polymethyl methacrylate (B99206) or melamine-formaldehyde resin) around the butyl stearate droplets. mdpi.comatamanchemicals.com
Key findings from rheological studies of these systems include:
Process Monitoring: During the polymerization of the shell material, the viscoelastic properties (G' and G'') of the emulsion change. It was observed that when the polymerization of methyl methacrylate (MMA) occurs, the loss modulus (G'') was initially stronger than the storage modulus (G'), indicating liquid-like behavior. As the polymer network forms, the elastic character increases. mdpi.com
Influence of Stirring: Vigorous and controlled stirring is crucial. Rheological analysis helped determine that butyl stearate particles should be stirred vigorously for a short period (under 250 seconds) to ensure proper coating before the polymerization process advances significantly. mdpi.com
Slurry Behavior: The final slurry of microcapsules dispersed in a fluid (like water or propylene (B89431) glycol) often exhibits non-Newtonian flow. e3s-conferences.org The viscosity of these slurries is dependent on the mass fraction of the microcapsules and the shear rate. Some studies show that at low concentrations, the slurry may behave as a Newtonian fluid, but it transitions to shear-thinning behavior as the concentration of microcapsules increases. e3s-conferences.org
Table 3: Rheological Behavior of Butyl Stearate Microcapsule Slurries
| System | Shell Material | Dispersion Fluid | Observed Rheological Behavior | Key Finding |
|---|---|---|---|---|
| Butyl Stearate Microcapsules mdpi.commdpi.com | Polymethyl Methacrylate (PMMA) | Water | Viscoelastic properties (G', G'') evolve during polymerization. | Rheology is used to optimize emulsification and polymerization steps for better capsule formation. mdpi.com |
| Butyl Stearate Microcapsules atamanchemicals.com | Melamine-Formaldehyde (MF) Resin | Polyethylene Glycol | Base fluid with 3% microcapsules showed a significantly reduced friction coefficient. | Rheological properties are linked to tribological performance in lubricant applications. atamanchemicals.com |
| Butyl Stearate Microcapsules e3s-conferences.org | Polyurea | Water | Newtonian at shear rates >200 s⁻¹ and mass fractions <35 wt.%; non-Newtonian otherwise. | The transition from Newtonian to non-Newtonian flow depends on shear rate and particle concentration. e3s-conferences.org |
Correlation of Rheology with Microstructure and Stability
The rheological properties of butyl stearate formulations, especially emulsions, are intrinsically linked to their internal microstructure and long-term stability. mdpi.com By measuring rheological parameters, one can infer and predict changes in the emulsion's structure, such as droplet size, distribution, and the potential for destabilization phenomena like creaming, flocculation, or coalescence. mdpi.comnih.gov
Microstructure and Viscoelasticity: The size and concentration of droplets in an emulsion significantly affect its rheological behavior. An increase in the volume fraction of the dispersed phase (e.g., oil droplets) generally leads to an increase in both viscosity and the storage modulus (G'), making the emulsion more structured and elastic. researchgate.net Confocal fluorescence microscopy can be used to visualize the microstructure, showing how a stabilizer forms a layer around oil droplets, which corresponds to the rheological data. mdpi.com
Predicting Emulsion Stability: Rheology provides powerful tools for assessing and predicting emulsion stability:
Viscosity and Creaming: Higher viscosity in the continuous phase slows down the movement of droplets, thus hindering creaming or sedimentation and improving stability. mdpi.com
Viscoelastic Moduli: A strong, elastic network (high G') at low shear stress indicates a robust internal structure that can resist droplet coalescence and maintain homogeneity. Emulsions with a dominant elastic behavior (G' > G'') are typically more stable. nih.gov
Instability Index: Quantitative analysis of light transmission through an emulsion over time can yield an instability index. A lower index signifies better stability, and this value often correlates with rheological measurements; for example, more stable emulsions with a low index tend to have a more robust viscoelastic structure. nih.gov
In one study, emulsions stabilized with a higher concentration of octenyl succinic anhydride-modified starch (OSA-PGS) showed stable oil droplet diameters over 30 days of storage, which correlated with their categorization as Herschel-Bulkley fluids, a specific type of viscoelastic behavior. mdpi.com
Table 4: Relationship Between Rheology, Microstructure, and Stability in Emulsions
| Rheological Indicator | Corresponding Microstructure | Implication for Stability | Example Finding |
|---|---|---|---|
| High Low-Shear Viscosity | Dense and/or well-stabilized droplet network. | High resistance to creaming and sedimentation. mdpi.com | Increasing stabilizer concentration increases viscosity and stability. mdpi.com |
| High Storage Modulus (G') | Strong, interconnected droplet network; solid-like structure. | High resistance to deformation and coalescence. researchgate.net | Emulsions with higher G' values showed better stability over freeze-thaw cycles. researchgate.net |
| Low Tan(δ) (G''/G' < 1) | Predominantly elastic structure. | Indicates a stable, gel-like network that is resistant to flow and phase separation. mdpi.com | Hydrocolloid films with G' > G'' showed solid viscoelastic behavior and good recovery after stress. mdpi.com |
| Shear-Thinning Behavior | Anisotropic alignment of droplets/polymers under shear. | Important for application but can indicate a structure that breaks down under stress. | All tested emulsions exhibited shear-thinning flow. mdpi.com |
Environmental Degradation and Biotransformation Research
Biodegradation Pathways and Mechanisms
The degradation of sec-butyl stearate (B1226849) is catalyzed by enzymes, particularly lipases and esterases, which are ubiquitous in biological systems. atamanchemicals.comresearchgate.net These enzymes facilitate the hydrolysis of the ester bond. atamanchemicals.comoup.com While specific kinetic studies on the enzymatic degradation of sec-butyl stearate are not extensively detailed in publicly available literature, the kinetics of its enzymatic synthesis provide insight into the reverse reaction. Lipases, such as Novozym 435, are effective biocatalysts for both the synthesis and hydrolysis of such esters. researchgate.netatamanchemicals.com
Research on the enzymatic synthesis of butyl stearate has identified optimal conditions for the reaction, which can be inferred to be relevant for the reverse hydrolytic reaction, albeit with different equilibrium considerations. For instance, enzymatic synthesis of butyl stearate has been shown to be efficient at temperatures around 60°C. researchgate.net The kinetics of enzymatic reactions are influenced by factors such as temperature, pH, enzyme concentration, and substrate availability. For many hydrolases, activity increases with temperature up to an optimum point, beyond which the enzyme begins to denature. nih.gov The degradation process is expected to follow Michaelis-Menten kinetics, where the rate of reaction is dependent on substrate concentration until the enzyme becomes saturated.
| Parameter | Condition | Outcome | Source |
| Biocatalyst | Novozym 435 (Lipase) | Effective for esterification | atamanchemicals.com, researchgate.net |
| Temperature | 60 °C | Satisfactory reaction yield (92%) for synthesis | atamanchemicals.com, researchgate.net |
| Reaction Time | 24 hours | High conversion for synthesis | atamanchemicals.com, researchgate.net |
| Agitation | 250 rpm | Optimal for synthesis | atamanchemicals.com, researchgate.net |
| Enzyme Load | 1% (by weight of substrates) | Sufficient for high yield in synthesis | atamanchemicals.com, researchgate.net |
This table outlines conditions identified for the enzymatic synthesis of butyl stearate, which can serve as a proxy for understanding the conditions relevant to its enzymatic degradation.
In natural settings such as soil and water, this compound is subject to transformation by diverse microbial communities. allenpress.comwur.nl Bacteria, yeasts, and fungi capable of oxidizing hydrocarbons and other organic molecules are widely distributed, particularly in areas accustomed to chemical pollution. allenpress.com These microorganisms produce extracellular enzymes like lipases and esterases that initiate the degradation of fatty acid esters.
The process begins with the enzymatic hydrolysis of this compound on the exterior of the microbial cell, breaking it down into sec-butanol and stearic acid. atamanchemicals.com These smaller, more soluble molecules can then be transported across the cell membrane and enter the microorganism's metabolic pathways. atamanchemicals.com Stearic acid, a common fatty acid, can be completely mineralized to carbon dioxide and water through processes like β-oxidation, providing energy and carbon for the microbial cells. atamanchemicals.comoup.com The presence of such microbial communities ensures that, under aerobic conditions, this compound is not persistent in the environment. nih.gov The rate of transformation is influenced by environmental factors including temperature, oxygen levels, pH, and the abundance of competent microorganisms. allenpress.com
Enzymatic Degradation Kinetics
Hydrolysis Studies and Product Characterization
Hydrolysis is the primary chemical degradation pathway for this compound, splitting the molecule with the addition of water. libretexts.org This reaction can be catalyzed by either acids or bases. chemguide.co.uklibretexts.org
Acid-Catalyzed Hydrolysis : In the presence of a strong acid and an excess of water, this compound will hydrolyze into stearic acid and sec-butanol. This reaction is reversible, and the equilibrium lies towards the products when a large volume of water is present. libretexts.org
Base-Catalyzed Hydrolysis (Saponification) : When heated with a strong base like sodium hydroxide, the hydrolysis of this compound is an irreversible reaction that goes to completion. chemguide.co.uklibretexts.org This process, known as saponification, yields an alcohol (sec-butanol) and the salt of the carboxylic acid (sodium stearate). libretexts.orgchemguide.co.uklibretexts.org
The products of these hydrolysis reactions are well-characterized.
| Hydrolysis Condition | Reactants | Products | Source |
| Acid-Catalyzed | This compound, Water (H₂O) | Stearic acid, sec-Butanol | libretexts.org, libretexts.org |
| Base-Catalyzed (Saponification) | This compound, Sodium Hydroxide (NaOH) | Sodium stearate, sec-Butanol | chemguide.co.uk, libretexts.org |
This table details the products resulting from the acid- and base-catalyzed hydrolysis of this compound.
Research on Environmental Partitioning and Transport
The environmental distribution of this compound is governed by its physicochemical properties, such as its low water solubility and moderate vapor pressure. nih.govlobachemie.com While specific data for the sec-butyl isomer is limited, information for the closely related n-butyl stearate provides a reasonable approximation for its environmental behavior.
In the atmosphere, n-butyl stearate is expected to exist in both the vapor phase and adsorbed to particulate matter. nih.gov The vapor-phase component is susceptible to degradation by photochemically-produced hydroxyl radicals, with an estimated half-life of about 15 hours. nih.gov
If released into aquatic environments, n-butyl stearate's low solubility and estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) indicate that it will strongly adsorb to suspended solids and sediment. nih.gov This adsorption will reduce its concentration in the water column and attenuate its volatilization rate. nih.gov While volatilization from the water surface is an expected transport mechanism, its importance is lessened by adsorption. nih.gov The potential for bioconcentration in aquatic organisms is considered to be low. nih.gov
In soil, this compound is expected to have low mobility due to its tendency to adsorb to soil organic matter. Its primary fate in soil and water is rapid biodegradation under aerobic conditions. nih.gov
| Parameter | Value/Description | Environmental Compartment | Implication | Source |
| Vapor Pressure | 5.8 x 10⁻⁶ mm Hg at 25°C | Atmosphere | Exists in both vapor and particulate phases | nih.gov |
| Atmospheric Half-Life | ~15 hours | Atmosphere | Degraded by hydroxyl radicals | nih.gov |
| Water Solubility | Slight (0.1-1%) | Water | Low mobility in water column; adsorbs to solids | lobachemie.com |
| Log Koc (estimated) | 3.14 | Soil/Sediment | Immobile in soil; partitions to sediment in water | cdc.gov |
| Henry's Law Constant (estimated) | 1.1 x 10⁻³ atm-m³/mol | Air-Water Interface | Volatilization is a potential but attenuated fate process | nih.gov |
| Bioaccumulation Factor (BCF, estimated) | 3 | Aquatic Organisms | Low potential for bioaccumulation | nih.gov |
This table summarizes the environmental fate parameters for n-butyl stearate, used as an analogue for this compound.
Comparative Studies and Isomeric Effects of Sec Butyl Stearate
Distinguishing Research on Isomeric Forms of Butyl Stearate (B1226849) (e.g., n-Butyl vs. sec-Butyl)
Research differentiating the isomeric forms of butyl stearate primarily revolves around the structural differences originating from the butanol isomer used in synthesis. n-Butyl stearate is synthesized from n-butanol, resulting in the stearic acid chain being attached to the terminal carbon of a linear four-carbon chain (CH₃-CH₂-CH₂-CH₂-). byjus.comdrugfuture.com In contrast, sec-butyl stearate is derived from sec-butanol, where the ester linkage is at a secondary carbon atom, creating a branched structure (-CH(CH₃)CH₂CH₃). wikipedia.orgstackexchange.comquora.com
Influence of the sec-Butyl Moiety on Physical and Chemical Reactivity
The introduction of a sec-butyl group, as opposed to an n-butyl group, alters the molecule's physical and chemical characteristics due to changes in molecular geometry and steric hindrance.
Physical Properties: Branching in the alkyl chain generally disrupts the uniform packing of molecules. This disruption weakens the intermolecular van der Waals forces, which typically leads to lower melting and boiling points compared to the linear isomer. quora.com While extensive data for this compound is not as readily available as for n-butyl stearate, trends can be inferred. For example, n-butyl stearate is a colorless to pale yellow liquid with a melting point reported between 17-27.5°C and a boiling point of 343°C. drugfuture.comsdfine.comnih.gov The branched structure of this compound would be expected to result in a lower melting point and boiling point.
| Property | n-Butyl Stearate | This compound (Expected Trend) | Reference |
|---|---|---|---|
| Molecular Formula | C₂₂H₄₄O₂ | C₂₂H₄₄O₂ | drugfuture.com |
| Molecular Weight | 340.6 g/mol | 340.6 g/mol | nih.gov |
| Appearance | Water-white to pale yellow liquid | Colorless to pale yellow liquid | sdfine.com |
| Melting Point | 17-27.5 °C | Lower than n-butyl stearate | drugfuture.comsdfine.com |
| Boiling Point | 343 °C | Lower than n-butyl stearate | drugfuture.comnih.gov |
| Density | ~0.855 g/cm³ @ 20°C | Likely lower than n-butyl stearate | sdfine.com |
Chemical Reactivity: The most significant influence of the sec-butyl group on chemical reactivity is due to steric hindrance. The ester linkage in this compound is attached to a secondary carbon, which is sterically more crowded than the primary carbon of n-butyl stearate. This increased steric bulk can hinder the approach of reactants to the carbonyl carbon of the ester group.
Consequently, reactions such as hydrolysis (conversion back to stearic acid and sec-butanol) or transesterification (reaction with another alcohol to form a different ester) would be expected to proceed more slowly for this compound compared to n-butyl stearate under identical conditions. scribd.com The stability of the carbocation intermediate that could be formed during certain reactions would also differ, with the secondary carbocation from the sec-butyl group being more stable than a primary one, potentially influencing reaction pathways in acidic conditions.
Comparative Analysis of Performance in Various Applications
The structural differences between n-butyl and this compound directly translate to variations in their performance in key industrial applications like lubrication and plasticization.
Lubrication: In lubrication, the structure of the lubricant molecule affects properties like viscosity, pour point, and oxidative stability. Research has shown that introducing branching into fatty acid esters can improve low-temperature properties. researchgate.net A study on the combustion of different fatty acid esters in a diesel engine found that branching in the alcohol moiety influenced ignition quality and emissions. core.ac.uk Specifically, esters with branched alcohol chains, like iso-butyl stearate, exhibited slightly longer ignition delays compared to their straight-chain counterparts. core.ac.uk This suggests that this compound might offer different performance characteristics as a lubricant or fuel additive compared to n-butyl stearate. The branching in this compound could lead to a lower pour point, which is advantageous for lubricants used in cold environments.
Plasticization: Plasticizers are added to polymers, like PVC, to increase their flexibility and durability. researchgate.net The effectiveness of a plasticizer depends on its compatibility with the polymer, which is influenced by its molecular shape and polarity. nih.gov The linear structure of n-butyl stearate allows it to align well with polymer chains, providing effective plasticization. nih.gov The bulkier, branched shape of this compound might result in less efficient packing between polymer chains. However, this same branching could create more free volume, potentially enhancing flexibility in different ways. Studies on isomeric plasticizers have shown that side-chain branching can significantly impact plasticizing effects. researchgate.net Therefore, this compound would likely function as a plasticizer, but with a different efficiency and resulting in different final properties (e.g., glass transition temperature, tensile strength) of the plasticized material compared to n-butyl stearate.
| Application | n-Butyl Stearate | This compound (Inferred Performance) | Reference |
|---|---|---|---|
| Lubrication | Used as a lubricant additive and in metalworking fluids. | Potentially improved low-temperature fluidity (lower pour point) due to branching. May alter ignition properties if used as a fuel component. | atamanchemicals.comcore.ac.ukresearchgate.net |
| Plasticization | Effective plasticizer for various polymers due to its linear structure and compatibility. | Functions as a plasticizer, but its branched structure may lead to different compatibility and efficiency, affecting the final mechanical properties of the polymer. | atamanchemicals.comresearchgate.netnih.gov |
Methodologies for Isomer-Specific Characterization
Distinguishing between this compound and its isomers requires analytical techniques that are sensitive to subtle differences in molecular structure.
Gas Chromatography (GC): This is a primary technique for separating volatile compounds. Isomers like n-butyl and this compound have different boiling points and polarities due to their structural differences. rsc.org When passed through a GC column, they will have different retention times, allowing for their separation and quantification. restek.comeurofinsus.com Using high-polarity capillary columns can enhance the resolution of fatty acid ester isomers. mdpi.com
Mass Spectrometry (MS): Often coupled with GC (GC-MS), mass spectrometry bombards molecules with electrons, causing them to fragment in a reproducible manner. rsc.org The fragmentation patterns of n-butyl and this compound will be different due to the differences in their carbon skeletons. The sec-butyl isomer, for example, would likely show a more prominent loss of a 29 amu fragment (C₂H₅) compared to the n-butyl isomer, providing a clear method for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating molecular structure. The hydrogen and carbon atoms in n-butyl and this compound exist in different chemical environments and will therefore produce distinct signals (chemical shifts) and splitting patterns in an NMR spectrum. For example, the ¹H NMR spectrum of this compound would feature a characteristic multiplet for the single proton on the secondary carbon attached to the oxygen atom, a signal absent in the spectrum of n-butyl stearate. This allows for unambiguous identification of each isomer.
Infrared (IR) Spectroscopy: While IR spectroscopy is excellent for identifying functional groups (like the ester's C=O stretch), it is generally less effective at distinguishing between closely related isomers like these. However, subtle differences in the "fingerprint region" of the spectra might be observable.
These analytical methods, particularly when used in combination, provide a robust framework for the specific characterization, separation, and quantification of this compound from its other isomeric forms. mdpi.com
Future Directions and Emerging Research Avenues for Sec Butyl Stearate
Development of Novel Synthesis Routes for Enhanced Selectivity
The traditional synthesis of sec-butyl stearate (B1226849) often relies on Fischer esterification, which involves reacting stearic acid with sec-butanol in the presence of an acid catalyst. While effective, this method can suffer from drawbacks such as the corrosive nature of the catalyst, the potential for side reactions, and the need for extensive purification steps. researchgate.net To address these limitations, researchers are exploring novel synthesis routes with enhanced selectivity and sustainability.
One promising approach is the use of enzymatic catalysis. Lipases, such as Candida antarctica lipase (B570770) B (Novozym 435), have been successfully employed for the synthesis of various stearate esters, including butyl stearate. researchgate.netrsc.org Enzymatic routes offer several advantages, including high selectivity, mild reaction conditions, and reduced environmental impact, making the process more ecologically sound. researchgate.net Research in this area focuses on optimizing reaction parameters like temperature, substrate molar ratio, and enzyme loading to maximize conversion rates and yield. For instance, studies have shown that high yields of butyl stearate (over 90%) can be achieved under optimized enzymatic conditions. researchgate.netatamanchemicals.com
Another area of development is the use of solid acid catalysts. These catalysts, such as solid copper paratolysulfate, offer the benefits of being easily separable from the reaction mixture, reusable, and less corrosive to equipment compared to traditional liquid acids like sulfuric acid. google.com The use of such catalysts can lead to high product purity (over 99%) and yield (over 90%). google.com Research is ongoing to develop more efficient and robust solid acid catalysts for esterification reactions.
Furthermore, advancements in flow chemistry are being explored to improve the synthesis of esters. Continuous flow reactors can offer better control over reaction parameters, leading to higher yields and selectivity in shorter reaction times compared to batch processes. mdpi.com
The table below summarizes some of the novel synthesis routes being investigated for stearate esters.
| Synthesis Route | Catalyst/Method | Key Advantages | Reported Yield/Conversion |
| Enzymatic Esterification | Lipases (e.g., Novozym 435) | High selectivity, mild conditions, environmentally friendly | >90% researchgate.netatamanchemicals.com |
| Solid Acid Catalysis | Copper p-toluenesulfonate | Reusable, less corrosive, high purity | >90% google.com |
| Flow Chemistry | Continuous flow reactor | Faster reaction times, better control, high conversion | Up to 50% conversion in minutes mdpi.com |
Advanced Characterization Techniques for In-Situ Monitoring
The ability to monitor chemical reactions in real-time, or in-situ, provides invaluable insights into reaction kinetics, mechanisms, and the stability of catalysts. acs.org For the synthesis of sec-butyl stearate, advanced characterization techniques are being employed to move beyond traditional offline analysis.
In-situ infrared (IR) spectroscopy, particularly using attenuated total reflection (ATR) and transmission modes, is a powerful tool for monitoring esterification reactions. acs.orgacs.org These techniques allow for the real-time tracking of reactants, products, and any intermediate species, providing a detailed picture of the reaction progress. acs.org Chemometric analysis of the spectral data can further yield quantitative information about the concentration of each component over time. acs.org
Raman spectroscopy, often coupled with fiber-optic probes, is another valuable technique for in-situ monitoring, especially in heterogeneous systems like those involving immobilized enzymes. researchgate.net It allows for the non-invasive analysis of reaction mixtures, even in turbid media, and can be used to study reaction kinetics and mechanisms. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹¹B NMR, has been utilized for the in-situ monitoring of the formation of boronate esters, providing a method to quantify the different boron species in a reaction mixture. mdpi.com While not directly applied to this compound, the principles could be adapted for other esterification systems.
These advanced in-situ techniques offer significant advantages over traditional sampling methods, which can alter the reaction equilibrium and may not be suitable for fast reactions or for detecting transient species. spectroscopyonline.com
| Technique | Application in Ester Synthesis | Information Gained |
| In-situ Infrared (IR) Spectroscopy | Monitoring esterification reactions | Real-time concentrations of reactants, products, and intermediates; reaction kinetics. acs.org |
| Raman Spectroscopy | Monitoring immobilized enzyme-catalyzed esterification | Reaction kinetics in turbid media; mechanistic insights. researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | In-situ monitoring of boronate ester formation | Quantification of different species in the reaction mixture. mdpi.com |
Exploration of New Applications in Specialized Materials
While this compound has established uses as a plasticizer, emollient, and lubricant, ongoing research is uncovering its potential in more specialized materials. atamanchemicals.comatamanchemicals.comcognitivemarketresearch.com
One of the most promising emerging applications is as a phase change material (PCM) for thermal energy storage. jocet.org PCMs can absorb and release large amounts of latent heat during their phase transitions at a nearly constant temperature. jocet.org Butyl stearate, with a melting point around 20-27°C, is well-suited for applications in buildings to help regulate indoor temperatures and reduce energy consumption. jocet.orgut.ac.irnih.gov Research has focused on incorporating butyl stearate into building materials like concrete, where it can enhance thermal performance. jocet.org Studies have shown that concrete containing up to 5% by weight of butyl stearate can maintain sufficient compressive strength for many construction purposes while providing significant thermal energy storage capacity. jocet.org Another approach involves microencapsulating the butyl stearate to prevent leakage and improve its long-term stability within the host material. ut.ac.irrsc.org
In the field of polymer science, butyl stearate is being investigated as a plasticizer in advanced polymer formulations, such as polymer inclusion membranes (PIMs). mdpi.com PIMs are used for selective separation processes, and the plasticizer plays a crucial role in their performance. mdpi.com Studies have shown that butyl stearate can be a cost-effective and efficient alternative to more expensive plasticizers, enhancing the membrane's performance in certain applications. mdpi.com
Furthermore, butyl stearate's properties as a hydrophobic agent are being explored for creating water-repellent coatings and as a lubricant in the extrusion and molding of various polymers, including polystyrene. atamanchemicals.comgoogle.com
| Application Area | Specific Use | Key Benefit |
| Thermal Energy Storage | Phase Change Material (PCM) in building materials | Regulates temperature, reduces energy consumption. jocet.org |
| Polymer Science | Plasticizer in Polymer Inclusion Membranes (PIMs) | Cost-effective, enhances membrane performance. mdpi.com |
| Coatings & Polymers | Hydrophobic agent and lubricant | Provides water repellency and facilitates polymer processing. atamanchemicals.comgoogle.com |
Computational Chemistry Approaches for Predicting Molecular Interactions
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an increasingly powerful tool for understanding and predicting the behavior of molecules like this compound at the atomic level. These methods provide insights that can guide the development of new synthesis routes and applications.
DFT calculations can be used to study the energetics of reaction pathways, helping to elucidate reaction mechanisms and predict the efficiency of different catalysts. nih.govrsc.orgacs.org For instance, DFT studies on the carboxylation of arylboronate esters have affirmed mechanistic proposals and helped predict suitable substrates for the reaction. acs.orgresearchgate.net Similar approaches could be applied to the synthesis of this compound to optimize catalyst design and reaction conditions.
Molecular dynamics (MD) simulations, another computational technique, can be used to study the interactions between this compound and other molecules. researchgate.net This is particularly relevant for understanding its role as a plasticizer or in the formation of self-assembled structures. For example, MD simulations have been used to investigate the interaction of stearic acid and sodium stearate with silica (B1680970) nanoparticles in a solvent, providing insights into the formation of hydrophobic coatings. researchgate.net
Quantum chemical calculations can also be used to analyze the electronic structure and properties of stearate esters. preprints.orgresearchgate.netresearchmap.jp This information is valuable for understanding their reactivity and for interpreting experimental data, such as mass spectra. researchmap.jp
| Computational Method | Application to Stearate Esters | Insights Gained |
| Density Functional Theory (DFT) | Studying reaction mechanisms and catalyst performance. | Energetics of reaction pathways, prediction of catalyst efficiency. nih.govrsc.orgacs.org |
| Molecular Dynamics (MD) Simulations | Investigating intermolecular interactions. | Understanding plasticizing effects and the formation of coatings. researchgate.net |
| Quantum Chemical Calculations | Analyzing electronic structure and properties. | Understanding reactivity and interpreting spectroscopic data. preprints.orgresearchgate.netresearchmap.jp |
Life Cycle Assessment of this compound Production and Applications
As sustainability becomes a more critical factor in the chemical industry, Life Cycle Assessment (LCA) is an essential tool for evaluating the environmental impact of products and processes from cradle to gate. esterchem.co.ukreagens-group.comreading.ac.uk An LCA for this compound would quantify the environmental footprint associated with its entire life cycle, from raw material extraction and manufacturing to its use and end-of-life.
The production stage of an LCA for this compound would consider the environmental impacts of producing the raw materials, stearic acid and sec-butanol, as well as the energy and resources consumed during the synthesis process. reagens-group.com For example, an LCA of calcium stearate production identified the production of stearic acid as having the highest environmental impact. reagens-group.com
The use phase would assess the environmental benefits and drawbacks of using this compound in various applications. For instance, its use as a PCM in buildings could lead to significant energy savings and a reduction in greenhouse gas emissions over the building's lifetime. jocet.org In contrast, its use in certain consumer products might lead to its release into the environment, where its fate and potential ecotoxicity would need to be considered. nih.gov
The end-of-life phase would evaluate the environmental consequences of disposing of products containing this compound. Esters derived from renewable sources are generally considered biodegradable, which is a significant advantage over petroleum-based alternatives. bozzetto-group.comchint.it
By identifying the major environmental hotspots in the life cycle of this compound, LCA can guide the development of more sustainable production methods and applications. This includes promoting the use of renewable feedstocks, improving energy efficiency in manufacturing, and designing products for enhanced biodegradability. esterchem.co.ukbozzetto-group.com
| Life Cycle Stage | Key Considerations for this compound | Potential for Environmental Improvement |
| Production | Environmental impact of raw material production (stearic acid, sec-butanol), energy consumption in synthesis. reagens-group.com | Use of renewable feedstocks, development of more energy-efficient synthesis routes. bozzetto-group.com |
| Use Phase | Energy savings from use as a PCM, potential for environmental release from consumer products. jocet.orgnih.gov | Promoting applications with clear environmental benefits (e.g., thermal energy storage). |
| End-of-Life | Biodegradability of the ester. chint.it | Designing products to maximize biodegradability and minimize environmental persistence. |
Q & A
Basic: What are the standard laboratory protocols for synthesizing sec-butyl stearate, and how can purity be validated?
Methodological Answer:
The synthesis typically involves esterification of stearic acid with sec-butanol using acid catalysts (e.g., sulfuric acid) under reflux. Key steps include:
Reagent Preparation: Use a 1:1.2 molar ratio of stearic acid to sec-butanol to drive esterification .
Catalysis: Add 1–2% w/w concentrated H₂SO₄ and heat at 110–130°C for 4–6 hours under inert conditions to minimize oxidation .
Purification: Neutralize residual acid with sodium bicarbonate, followed by solvent extraction (e.g., diethyl ether) and vacuum distillation .
Purity Validation:
- GC-MS: Quantify ester content and detect unreacted alcohol or acid .
- ¹H/¹³C NMR: Confirm ester bond formation (e.g., carbonyl peak at ~170 ppm in ¹³C NMR) .
- DSC/TGA: Assess thermal stability and detect impurities via melting point deviations .
Advanced: How can conflicting solubility data for this compound in polar solvents be resolved across studies?
Methodological Answer:
Contradictions often arise from variations in experimental conditions or measurement techniques. To address this:
Standardize Protocols: Use consistent temperatures (e.g., 25°C ± 0.1°C) and solvent pre-saturation methods .
Cross-Validate Techniques: Compare gravimetric analysis (mass loss post-evaporation) with spectroscopic methods (UV-Vis turbidity measurements) .
Control Impurities: Pre-purify solvents using molecular sieves and verify stearate purity via FTIR (absence of hydroxyl peaks at ~3200–3600 cm⁻¹) .
Statistical Analysis: Apply ANOVA to assess inter-laboratory variability and identify outlier datasets .
Basic: What are the recommended safety protocols for handling this compound in laboratory settings?
Methodological Answer:
While sec-butyl stearate is less volatile than its acetate counterpart, precautions include:
PPE: Solvent-resistant gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye contact .
Ventilation: Use fume hoods for synthesis steps involving heated reagents .
Spill Management: Absorb with inert materials (vermiculite) and avoid water to prevent dispersion .
Waste Disposal: Collect in halogen-free containers for incineration, adhering to local regulations .
Advanced: How can computational modeling predict this compound’s phase behavior in ternary mixtures?
Methodological Answer:
Leverage thermodynamic models such as:
UNIQUAC/ NRTL: Fit binary interaction parameters using vapor-liquid equilibrium (VLE) data, then extrapolate to ternary systems .
MD Simulations: Use software like GROMACS to simulate molecular interactions, focusing on alkyl chain packing and steric effects from the sec-butyl group .
Validation: Compare predicted vs. experimental cloud points in solvent blends (e.g., hexane/ethanol) to refine model accuracy .
Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure?
Methodological Answer:
FTIR: Identify ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and C-O-C asymmetric stretch at ~1170 cm⁻¹ .
NMR:
- ¹H NMR: Look for sec-butyl protons (δ 0.8–1.5 ppm) and stearate methylene signals (δ 1.2–1.3 ppm) .
- ¹³C NMR: Confirm ester carbonyl at ~170 ppm and quaternary carbon in sec-butyl at ~70 ppm .
MS (ESI): Detect molecular ion [M+H]⁺ at m/z 341.3 and fragmentation patterns (e.g., loss of C₄H₈O) .
Advanced: What experimental designs optimize this compound’s enzymatic synthesis for green chemistry applications?
Methodological Answer:
Catalyst Screening: Test lipases (e.g., Candida antarctica Lipase B) immobilized on mesoporous silica for enhanced recyclability .
DOE (Design of Experiments): Vary temperature (40–60°C), solvent (e.g., tert-butanol), and water activity (aw 0.1–0.5) to maximize yield .
Kinetic Analysis: Use Michaelis-Menten models to determine substrate inhibition thresholds and optimal enzyme loading .
Basic: How should researchers document this compound experiments to ensure reproducibility?
Methodological Answer:
Lab Notebooks: Record reagent lot numbers, instrument calibration dates, and environmental conditions (humidity, temperature) .
Supplementary Files: Include raw chromatograms, NMR spectra, and DSC curves in open-access repositories (e.g., Zenodo) .
Protocols.io : Publish step-by-step synthesis and purification workflows with version control .
Advanced: What strategies mitigate thermal decomposition during this compound’s high-temperature applications?
Methodological Answer:
TGA-FTIR: Identify decomposition products (e.g., olefins, CO₂) under controlled heating rates (5–10°C/min) .
Stabilizers: Add antioxidants (e.g., BHT at 0.1% w/w) to inhibit radical chain reactions .
In Situ Monitoring: Use Raman spectroscopy to detect real-time structural changes during heating .
Basic: What are the best practices for storing this compound to prevent degradation?
Methodological Answer:
Container: Use amber glass bottles with PTFE-lined caps to minimize light/oxygen exposure .
Environment: Store at 4°C under nitrogen atmosphere to retard hydrolysis .
Stability Testing: Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
Advanced: How can this compound’s role as a plasticizer be systematically compared to other esters in polymer blends?
Methodological Answer:
Mechanical Testing: Measure tensile strength and elongation at break in PVC blends (ASTM D638) .
Miscibility Analysis: Use Hansen solubility parameters to predict compatibility with polymers like PLA .
Leaching Studies: Soak films in hexane/water (70:30) for 24h and quantify stearate loss via GC-FID .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
